molecular formula C13H18N2 B13677437 (5-(tert-Butyl)-1H-indol-3-yl)methanamine

(5-(tert-Butyl)-1H-indol-3-yl)methanamine

Cat. No.: B13677437
M. Wt: 202.30 g/mol
InChI Key: DBYKCSBPJWMUPT-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)-1H-indol-3-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The presence of the tert-butyl group in the structure adds to its stability and lipophilicity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)-1H-indol-3-yl)methanamine typically involves the introduction of the tert-butyl group to the indole ring followed by the formation of the methanamine group. One common method involves the reaction of 5-bromo-1H-indole with tert-butyl lithium to introduce the tert-butyl group. This is followed by the reaction with formaldehyde and ammonia to form the methanamine group.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The use of tert-butyl lithium and formaldehyde in a controlled environment ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butyl)-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole oxides, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

(5-(tert-Butyl)-1H-indol-3-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)-1H-indol-3-yl)methanamine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group, used in similar research applications.

    tert-Butylamine: A simpler amine with a tert-butyl group, used in various chemical reactions.

Uniqueness

(5-(tert-Butyl)-1H-indol-3-yl)methanamine is unique due to the presence of both the indole ring and the tert-butyl group. This combination provides a balance of stability, lipophilicity, and biological activity, making it a valuable compound in scientific research.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(5-tert-butyl-1H-indol-3-yl)methanamine

InChI

InChI=1S/C13H18N2/c1-13(2,3)10-4-5-12-11(6-10)9(7-14)8-15-12/h4-6,8,15H,7,14H2,1-3H3

InChI Key

DBYKCSBPJWMUPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2CN

Origin of Product

United States

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